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molecular formula C6H5N3 B112612 3-Amino-2-pyridinecarbonitrile CAS No. 42242-11-5

3-Amino-2-pyridinecarbonitrile

Cat. No. B112612
M. Wt: 119.12 g/mol
InChI Key: KMHCTFSFWQRZTR-UHFFFAOYSA-N
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Patent
US05625063

Procedure details

A mixture of 3-Amino-2-chloro-pyridine (5g) and cuprous cyanide (5 g) in 10 mL of N-Methylpyrrolidone was heated with stirring at 185° C. for 2 h under an atmosphere of nitrogen. The reaction mixture was concentrated in vacuo and concentrated ammonium hydroxide and 10% methanol/methylene chloride were added. The mixture was shaken and filtered, the organic layer separated and the aqueous layer extracted two times with methanol/methylene chloride. The combined organic extracts were dried over magnesium sulfate and the solvent removed in vacuo. The residue was recrystallized from ethyl acetate/hexane to afford 3-Amino-2-cyanopyridine as a tan solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[CH:6][CH:7]=1.[CH3:9][N:10]1CCCC1=O>>[NH2:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC=CC1)Cl
Name
cuprous cyanide
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 °C
Stirring
Type
CUSTOM
Details
with stirring at 185° C. for 2 h under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo and concentrated ammonium hydroxide and 10% methanol/methylene chloride
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
The mixture was shaken
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the organic layer separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted two times with methanol/methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C(=NC=CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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